molecular formula C6H8N2O3 B12874503 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 591248-13-4

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12874503
CAS No.: 591248-13-4
M. Wt: 156.14 g/mol
InChI Key: BHAUCJLNMIOWQI-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are significant due to their presence in various biologically active molecules and their role as building blocks in organic synthesis

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. It can modulate gene expression by binding to DNA sequences, thereby influencing various biological pathways . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both amino and hydroxy functional groups on the pyrrole ring. This dual functionality enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various fields of research .

Properties

CAS No.

591248-13-4

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-amino-3-hydroxy-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-8-2-3(7)5(9)4(8)6(10)11/h2,9H,7H2,1H3,(H,10,11)

InChI Key

BHAUCJLNMIOWQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C(=O)O)O)N

Origin of Product

United States

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